Ethyl [(dimethylphosphoryl)methyl]methylphosphinate
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Overview
Description
Ethyl [(dimethylphosphoryl)methyl]methylphosphinate is an organophosphorus compound known for its unique chemical properties and applications. This compound is characterized by the presence of two phosphorus atoms, each bonded to a methyl group and an ethyl group, with one of the phosphorus atoms also bonded to a dimethylphosphoryl group. The compound’s structure and reactivity make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl [(dimethylphosphoryl)methyl]methylphosphinate typically involves the reaction of dimethylphosphoryl chloride with ethyl methylphosphinate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl [(dimethylphosphoryl)methyl]methylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides, amines, or thiols are employed under basic or neutral conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Scientific Research Applications
Ethyl [(dimethylphosphoryl)methyl]methylphosphinate finds applications in several fields:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for enzymes that interact with phosphorus-containing compounds.
Industry: Utilized as a flame retardant and plasticizer in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of Ethyl [(dimethylphosphoryl)methyl]methylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphorus atoms can form strong bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction is crucial in its potential use as an enzyme inhibitor in medicinal chemistry.
Comparison with Similar Compounds
Dimethyl methylphosphonate: Similar in structure but lacks the ethyl group.
Ethyl methylphosphonate: Contains an ethyl group but lacks the dimethylphosphoryl group.
Methylphosphonic acid dimethyl ester: Similar phosphorus-containing compound with different substituents.
Uniqueness: Ethyl [(dimethylphosphoryl)methyl]methylphosphinate is unique due to the presence of both ethyl and dimethylphosphoryl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
61746-00-7 |
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Molecular Formula |
C6H16O3P2 |
Molecular Weight |
198.14 g/mol |
IUPAC Name |
1-[dimethylphosphorylmethyl(methyl)phosphoryl]oxyethane |
InChI |
InChI=1S/C6H16O3P2/c1-5-9-11(4,8)6-10(2,3)7/h5-6H2,1-4H3 |
InChI Key |
VQVBMBCCCYFGKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C)CP(=O)(C)C |
Origin of Product |
United States |
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